molecular formula C22H29N5O B5417228 6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide

6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B5417228
M. Wt: 379.5 g/mol
InChI Key: AMQOXMXBBXMSGL-UHFFFAOYSA-N
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Description

6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including inflammatory and neurodegenerative conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide exhibits unique structural features that may confer distinct biological activities and chemical properties. Its specific arrangement of functional groups and molecular geometry can result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-26-13-3-2-6-19(26)9-12-24-22(28)17-7-8-21(25-15-17)27-14-10-20-18(16-27)5-4-11-23-20/h4-5,7-8,11,15,19H,2-3,6,9-10,12-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQOXMXBBXMSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)N3CCC4=C(C3)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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